Cas no 115909-22-3 (Angoroside C)

Angoroside C structure
Angoroside C structure
商品名:Angoroside C
CAS番号:115909-22-3
MF:C36H48O19
メガワット:784.7549
MDL:MFCD09752673
CID:63189
PubChem ID:23757181

Angoroside C 化学的及び物理的性質

名前と識別子

    • Angoroside C
    • [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • Angorosideç
    • Angoroside
    • Angelo glycosides C
    • Angoroside C ,98%
    • 8G0I99W72T
    • Angoroside-C
    • Isoangoroside C
    • MEGxp0_000467
    • C36H48O19
    • AB3000035
    • X1082
    • 909A223
    • beta-D-Glucopyranoside, 2-(3-hydr
    • s9407
    • Q27270356
    • beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl O-alpha-L-arabinopyranosyl-(1-->6)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-->3)]-, 4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
    • (2R,3R,4R,5R,6R)-5-HYDROXY-6-[2-(3-HYDROXY-4-METHO
    • GINSENGMAX
    • BRD-K07160755-001-01-5
    • BETA.-D-GLUCOPYRANOSIDE, 2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL O-.ALPHA.-L-ARABINOPYRANOSYL-(1-6)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1-3))-, 4-((2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE)
    • UNII-8G0I99W72T
    • CS-0007110
    • (2R,3R,4R,5R,6R)-5-HYDROXY-6-[2-(3-HYDROXY-4-METHOXYPHENYL)ETHOXY]-4-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}-2-({[(2S,3R,4S,5S)-3,4,5-TRIHYDROXYOXAN-2-YL]OXY}METHYL)OXAN-3-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE
    • NCGC00168947-01
    • CCG-270469
    • AS-75316
    • ANGOROSIDE C [INCI]
    • HY-N0062
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • 115909-22-3
    • ACon1_000575
    • AC-33990
    • AKOS037514548
    • (2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2-({[(2R,3S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • BETA.-D-GLUCOPYRANOSIDE, 2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL O-ALPHA-L-ARABINOPYRANOSYL-(1-6)-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1-3))-, 4-((2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE)
    • (2R,3R,4R,5R,6R)-5-Hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)-2-((((2R,3S,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxy)methyl)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • GLXC-13034
    • MDL: MFCD09752673
    • インチ: 1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
    • InChIKey: KLQXMRBGMLHBBQ-DQTDZZOCSA-N
    • ほほえんだ: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@]1([H])[C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])OC([H])([H])[H])O[C@]([H])(C([H])([H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O2)O[H])O[H])O[H])[C@@]1([H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 784.278979g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.4
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 19
  • 回転可能化学結合数: 15
  • どういたいしつりょう: 784.278979g/mol
  • 単一同位体質量: 784.278979g/mol
  • 水素結合トポロジー分子極性表面積: 282Ų
  • 重原子数: 55
  • 複雑さ: 1210
  • 同位体原子数: 0
  • 原子立体中心数の決定: 14
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 784.8

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.5400
  • ゆうかいてん: No data available
  • ふってん: 985.7°C at 760 mmHg
  • フラッシュポイント: 301.7°C
  • 屈折率: 1.651
  • PSA: 282.21000
  • LogP: -1.94660

Angoroside C セキュリティ情報

Angoroside C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003275-10mg
Angoroside C
115909-22-3 98%
10mg
¥457 2024-05-26
TargetMol Chemicals
T3903-5mg
Angoroside C
115909-22-3 98.92%
5mg
¥ 638 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-202465-1mg
Angoroside C,
115909-22-3 ≥98%
1mg
¥226.00 2023-09-05
ChemScence
CS-0007110-5mg
Angoroside C
115909-22-3 99.93%
5mg
$80.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3903-1 mL * 10 mM (in DMSO)
Angoroside C
115909-22-3 98.27%
1 mL * 10 mM (in DMSO)
¥1125.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3903-5 mg
Angoroside C
115909-22-3 98.27%
5mg
¥755.00 2022-04-26
ChemFaces
CFN98149-20mg
Angoroside C
115909-22-3 >=98%
20mg
$98 2023-09-19
TRC
A637968-1mg
Angoroside C
115909-22-3
1mg
$ 64.00 2023-04-19
TRC
A637968-2.5mg
Angoroside C
115909-22-3
2.5mg
$ 115.00 2023-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3903-10 mg
Angoroside C
115909-22-3 98.27%
10mg
¥1295.00 2022-04-26

Angoroside C 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:115909-22-3)Angoroside C
A893765
清らかである:99%/99%/99%/99%/99%
はかる:25mg/50mg/100mg/500mg/20mg
価格 ($):232.0/349.0/518.0/1106.0/150.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:115909-22-3)Angoroside C
TB04161
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ